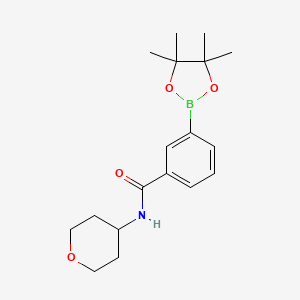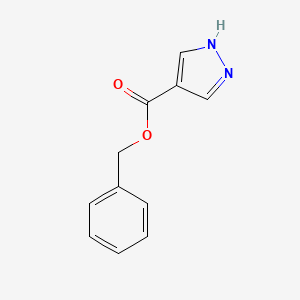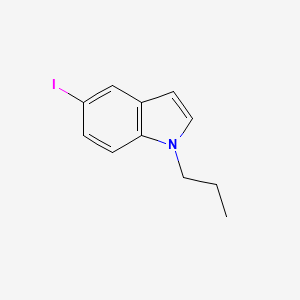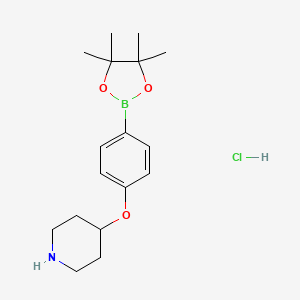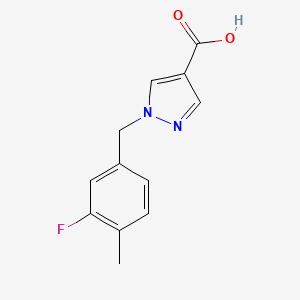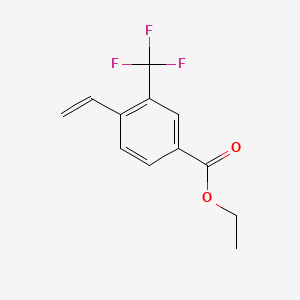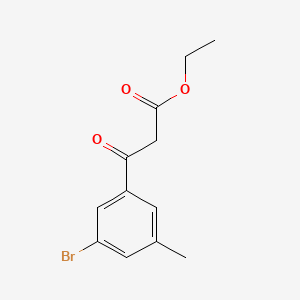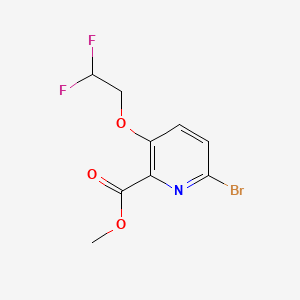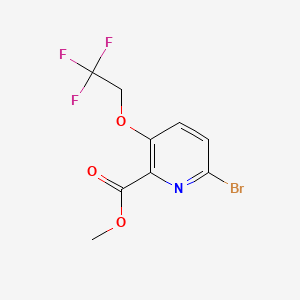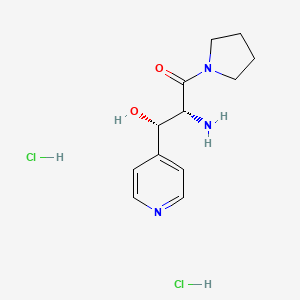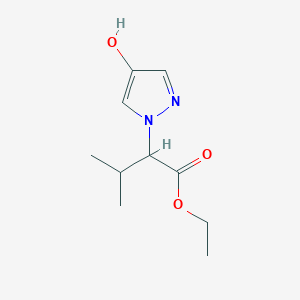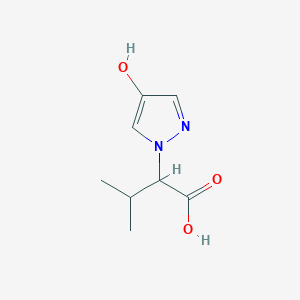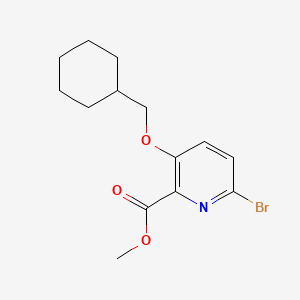
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 6th position and a cyclohexylmethoxy group at the 3rd position on the picolinate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate typically involves the bromination of methyl picolinate followed by the introduction of the cyclohexylmethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent etherification step involves the use of cyclohexylmethanol and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are crucial to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or thiourea under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or aldehydes.
科学研究应用
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The cyclohexylmethoxy group provides steric hindrance, affecting the binding affinity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Methyl 6-bromopicolinate: Lacks the cyclohexylmethoxy group, making it less sterically hindered.
Methyl 3-methoxypicolinate: Lacks the bromine atom, affecting its reactivity.
Cyclohexylmethyl picolinate: Lacks the bromine atom, altering its chemical properties.
Uniqueness
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate is unique due to the combination of the bromine atom and the cyclohexylmethoxy group. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
methyl 6-bromo-3-(cyclohexylmethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDXUYMVDKRMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

